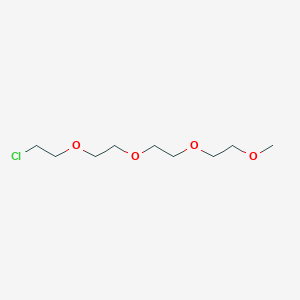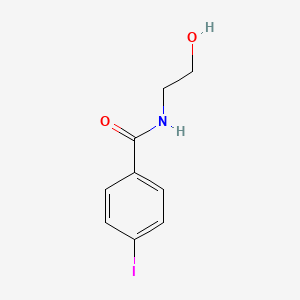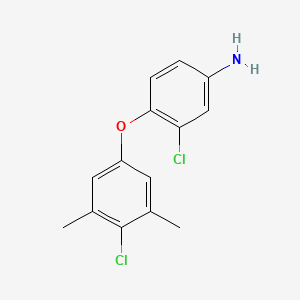
3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline
Vue d'ensemble
Description
“3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H13Cl2NO and its molecular weight is 282.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central aniline group (a benzene ring with an attached amino group), with a chloro group and a 4-chloro-3,5-dimethylphenoxy group attached to the benzene ring .Applications De Recherche Scientifique
Environmental Remediation
A study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene revealed the formation of modified anilines, including 3-chloro-4-hydroxyaniline, through a catabolic degradation process, indicating potential pathways for environmental remediation of similar compounds (Kolar & Schlesiger, 1975).
Wastewater Treatment
A novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method combining Photocatalytic and Electrocatalytic Oxidation showed enhanced degradation of stubborn organic matters like 3,4-dimethylaniline, which shares structural similarities with the compound of interest. This method could potentially apply for the efficient treatment of industrial wastewaters containing complex organic compounds (Li et al., 2020).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of new anionic pentacoordinate triorganotin(IV) compounds involving (2,6-dimethylphenoxy)triorganostannanes offer insights into the chemical properties and reactivity of related organometallic compounds, which could be relevant for materials science and catalysis (Suzuki et al., 1990).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized as potential pesticides. This work highlights the compound's utility in developing new agrochemicals, showcasing its relevance in agricultural sciences (Olszewska et al., 2011).
Antimicrobial Agents
Research into Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related to the compound of interest, demonstrates significant antimicrobial activity, indicating the potential for developing new antimicrobial agents from similar chemical frameworks (Bairagi et al., 2009).
Mécanisme D'action
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Related compounds such as o-chloroaniline have been shown to react with formaldehyde to form an o-chloroanilino-methanol . This suggests that 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline may also undergo similar reactions with other molecules.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but specific effects would depend on the compound’s targets and mode of action.
Analyse Biochimique
Biochemical Properties
3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing various biochemical pathways. For instance, it can inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels. The interactions between this compound and these biomolecules are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cell signaling pathways, which are essential for cell communication and coordination of cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular behavior. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
3-chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(17)7-12(13)15/h3-7H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGTLBGPQGCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220587 | |
| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-36-5 | |
| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)
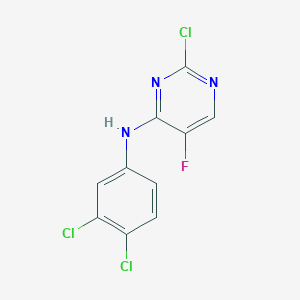
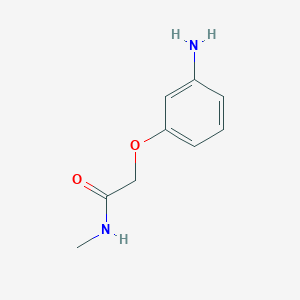


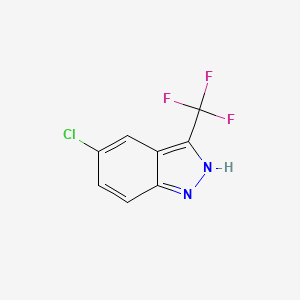
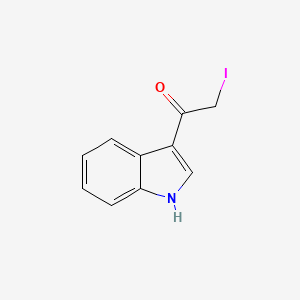
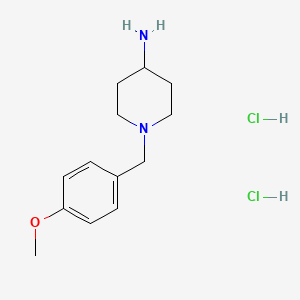

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)

